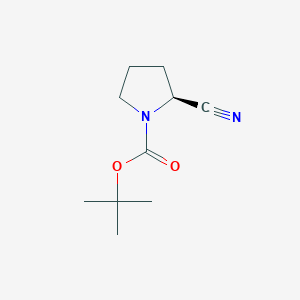

(S)-1-Boc-2-cyanopyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMSZBHMBCNYNO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426237 | |

| Record name | (S)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228244-04-0 | |

| Record name | (S)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-2-cyanopyrrolidine CAS number

An In-Depth Technical Guide to (S)-1-Boc-2-cyanopyrrolidine (CAS: 228244-04-0) for Advanced Drug Discovery

Abstract

This compound, identified by CAS number 228244-04-0, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrrolidine ring with a stereodefined nitrile group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group, makes it an exceptionally versatile intermediate for synthesizing complex, biologically active molecules.[1][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering in-depth insights into its physicochemical properties, robust synthetic protocols with mechanistic explanations, purification strategies, and critical applications. A significant focus is placed on its role as a key precursor for Dipeptidyl Peptidase-IV (DPP-4) inhibitors, such as Vildagliptin, which are instrumental in the management of type-II diabetes.[3][4]

Physicochemical Properties and Characterization

This compound is a stable, crystalline solid under standard conditions, though it exhibits sensitivity to moisture and light, necessitating careful storage.[5][6] The Boc group provides stability and enhances solubility in common organic solvents, while the chiral cyanopyrrolidine core is the primary contributor to its utility in asymmetric synthesis.[2]

Table 1: Key Physicochemical Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 228244-04-0 | [1][5][6] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1][5][6] |

| Molecular Weight | 196.25 g/mol | [1][5][6] |

| Appearance | Yellow crystalline powder / White to orange powder | [1][6][7] |

| Melting Point | 33 - 36 °C | [1][5][6][7] |

| Optical Rotation | [α]²⁰/D ≈ -105.5° (c=1 in Chloroform) | [1][6][7] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents. | [5][6] |

| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light and moisture. |[6][7][8] |

Synthesis and Mechanistic Insights

The most reliable and frequently employed synthesis of this compound begins with L-proline, a readily available and inexpensive chiral starting material. The strategy involves a three-step sequence: Boc protection of the secondary amine, conversion of the carboxylic acid to a primary amide, and subsequent dehydration to the target nitrile.

Synthetic Workflow Overview

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate (Boc-L-proline)

-

Rationale: The Boc group is installed to protect the pyrrolidine nitrogen from participating in subsequent reactions, ensuring regioselectivity. Sodium bicarbonate acts as a base to deprotonate the carboxylic acid and neutralize the acid formed during the reaction, driving the equilibrium towards the product.[9]

-

Protocol:

-

Suspend L-proline (1.0 equiv.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (3.0 equiv.) and stir the mixture at room temperature for 30 minutes until the solids dissolve.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv.) to the solution and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the THF.

-

Adjust the pH of the remaining aqueous solution to ~2 using a 1M citric acid solution, resulting in the precipitation of the product.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Boc-L-proline as a white solid.[9]

-

Step 2: Synthesis of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (Boc-L-prolinamide)

-

Rationale: The conversion of the carboxylic acid to a primary amide is a prerequisite for the final dehydration step. This protocol uses a mixed anhydride method, where ethyl chloroformate activates the carboxylic acid, making it susceptible to nucleophilic attack by ammonia.[4]

-

Protocol:

-

Dissolve Boc-L-proline (1.0 equiv.) in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Add N-methylmorpholine (NMM, 1.1 equiv.) followed by the dropwise addition of ethyl chloroformate (1.1 equiv.), maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 1 hour to form the mixed anhydride.

-

In a separate flask, prepare a concentrated solution of ammonium hydroxide (5.0 equiv.).

-

Slowly add the mixed anhydride solution from the first flask to the ammonium hydroxide solution with vigorous stirring, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Extract the product with dichloromethane (DCM), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

-

Step 3: Synthesis of this compound

-

Rationale: This final step involves the dehydration of the primary amide to a nitrile. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that readily accomplishes this transformation. Pyridine is used as a base to neutralize the trifluoroacetic acid byproduct.[4]

-

Protocol:

-

Dissolve the crude Boc-L-prolinamide (1.0 equiv.) in anhydrous DCM and cool to 0°C.

-

Add pyridine (2.5 equiv.) to the solution.

-

Slowly add trifluoroacetic anhydride (TFAA, 1.5 equiv.) dropwise, keeping the internal temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[4]

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under vacuum to yield the crude product.

-

Purification and Quality Control

Purification of the final product is critical to remove any unreacted starting materials or byproducts. For this compound, which is a low-melting solid, recrystallization is an effective method.

-

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or a mixture of ethyl acetate and hexanes.[10]

-

Slowly cool the solution to room temperature to allow for crystal formation.

-

Further cool the flask in an ice bath for 1-2 hours to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[10]

-

Dry the purified product under vacuum to a constant weight.

-

-

Analytical Validation: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The structure and stereochemical integrity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring the optical rotation.[11]

Applications in Medicinal Chemistry and Drug Development

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[12][13] The specific (S)-2-cyanopyrrolidine moiety is of paramount importance for its role as a proline mimic.[3]

Core Application: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of DPP-4 inhibitors, most notably Vildagliptin.[3][4][14] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to improved insulin secretion and suppressed glucagon release.[4]

The 2(S)-cyanopyrrolidine moiety is the core pharmacophore responsible for this activity. It binds to the active site of the DPP-4 enzyme, where the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630), leading to potent and long-lasting inhibition.[3]

Caption: Mechanism of action for DPP-4 inhibitors derived from this compound.

Broader Utility in Drug Discovery

Beyond DPP-4 inhibitors, this chiral building block is valuable for:

-

Peptide Synthesis: As a constrained proline analogue for creating novel peptide structures.[1]

-

Asymmetric Synthesis: Acting as a chiral auxiliary to control stereochemistry in complex synthetic routes.[1]

-

Scaffold for Novel Therapeutics: The pyrrolidine ring is a versatile scaffold for developing agents targeting a wide range of diseases, including neurological disorders and infectious diseases.[1][15]

Safety, Handling, and Storage

While a comprehensive safety assessment has not been performed on this specific compound, related structures and general laboratory chemical safety principles should be strictly followed.

Table 2: GHS Hazard Information (Anticipated)

| Hazard | Category | Pictogram | Statement | References |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | GHS07 | H302: Harmful if swallowed | |

| Skin Irritation | Category 2 | GHS07 | H315: Causes skin irritation | [16][17] |

| Eye Irritation | Category 2 | GHS07 | H319: Causes serious eye irritation | [16][17] |

| STOT-SE | Category 3 | GHS07 | H335: May cause respiratory irritation |[16][17] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[6][7][8] Protect from moisture and light.[5][6] The use of an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[6][7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry and versatile functional groups provide a reliable foundation for the synthesis of sophisticated pharmaceutical agents. The robust and scalable synthetic routes from L-proline, coupled with its proven utility in constructing high-value therapeutics like DPP-4 inhibitors, solidify its status as an indispensable building block for researchers aiming to develop the next generation of medicines.

References

-

Protheragen. (R)-1-Boc-2-cyanopyrrolidine. Available at: [Link]

-

TCI EUROPE N.V. (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine SDS. (2018). Available at: [Link]

-

ResearchGate. Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). Available at: [Link]

-

Chemdad. This compound. Available at: [Link]

-

Anireddy, J. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

Iacovo, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. Available at: [Link]

- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

PubChem - NIH. 2-Cyanopyrrolidine 1. Available at: [Link]

-

Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 132945-78-9: (S)-1-BOC-3-Cyanopyrrolidine | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 5. (S)-(-)-1-Boc-2-cyanopyrrolidine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 228244-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. (R)-1-Boc-2-cyanopyrrolidine - Protheragen [protheragen.ai]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enamine.net [enamine.net]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

(S)-1-Boc-2-cyanopyrrolidine chemical properties

An In-depth Technical Guide to (S)-1-Boc-2-cyanopyrrolidine: Properties, Synthesis, and Applications

Introduction

This compound, a chiral pyrrolidine derivative, has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. Its structure, which combines a conformationally constrained pyrrolidine ring, a versatile cyano group, and a stable Boc-protecting group, makes it an invaluable chiral building block.[1] The pyrrolidine scaffold is a privileged structure found in over 20 FDA-approved drugs, highlighting its importance in creating molecules with favorable biological activity and pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis, reactivity, and critical applications, with a focus on the causal reasoning behind its utility in complex molecular design.

The strategic importance of this compound lies in its dual functionality. The cyano group serves as a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, while the Boc (tert-butoxycarbonyl) group offers robust protection of the ring nitrogen that can be selectively removed under acidic conditions.[4] This combination allows for sequential, controlled modifications, which is essential in multi-step pharmaceutical synthesis.

Caption: Figure 1: Chemical Structure of this compound.

Part 1: Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The physicochemical properties of this compound define its handling, storage, and reaction conditions.

Physicochemical Properties

The compound is typically a white to orange crystalline powder or lump solid at room temperature, with slight solubility in water.[4][5] Its stability is enhanced by the Boc group, though it is sensitive to moisture and light, necessitating storage in a cool, dark place under an inert atmosphere.[5][6]

| Property | Value | References |

| CAS Number | 228244-04-0 | [5][7] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [5][7] |

| Molecular Weight | 196.25 g/mol | [5][7] |

| Appearance | White to orange powder or lump | [4][5] |

| Melting Point | 33-36 °C | [1][5] |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [5][6] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [5][6] |

| Optical Rotation | [α]²⁰/D = -105.5° (c=1 in chloroform) | [1][5] |

| Solubility | Slightly soluble in water | [5][7] |

| Storage Temperature | 2-8 °C, inert atmosphere | [5][6] |

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation. The data presented here are representative and serve as a benchmark for quality control.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity peak between 2260-2220 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[8] The strong absorption band in the 1690-1740 cm⁻¹ region corresponds to the C=O stretch of the Boc-group's carbamate.[8][9] C-H stretching from the alkyl portions of the molecule is observed between 2850-2950 cm⁻¹.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular skeleton and stereochemical integrity. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons, typically in the 1.7-4.0 ppm range, and a large singlet around 1.45 ppm integrating to nine protons for the tert-butyl group of the Boc protector.[9] Due to hindered rotation around the N-Boc bond, some proton signals may appear as broad signals or as a mixture of rotamers.[9] The ¹³C NMR will show a peak for the nitrile carbon, the carbonyl carbon of the Boc group (~155 ppm), and the quaternary and methyl carbons of the tert-butyl group (~79 ppm and ~28 ppm, respectively).[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ or adducts like [M+Na]⁺ would correspond to the exact mass calculated from the molecular formula, C₁₀H₁₆N₂O₂.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its stereocontrolled synthesis and the predictable reactivity of its functional groups.

Synthetic Pathways

The predominant synthetic strategies leverage the chiral pool, starting from readily available (S)-proline or its derivatives to ensure the correct stereochemistry at the C2 position. A common and efficient method involves the dehydration of the corresponding N-Boc-(S)-prolinal oxime.

Caption: Figure 2: A common synthetic route to this compound.

Explanatory Insight: The choice of a copper(II)-catalyzed dehydration is significant as it often proceeds under milder conditions than other methods, preserving the integrity of the Boc-protecting group and preventing racemization.[10] This pathway is a self-validating system; the stereocenter is set from the start using a natural amino acid derivative, and each subsequent step is a high-yielding transformation that does not affect the chiral center.

Core Reactivity

The chemical behavior of this compound is dominated by the interplay between the electrophilic nitrile carbon and the acid-labile Boc group. This allows for orthogonal chemical strategies where one group can be modified while the other remains intact.

Caption: Figure 3: Major transformations of this compound.

-

Reactions at the Cyano Group: The nitrile can be reduced to a primary amine, (S)-1-Boc-2-(aminomethyl)pyrrolidine, a valuable intermediate for introducing amide or sulfonamide linkages. Alternatively, it can be hydrolyzed to a carboxylic acid or converted into other functional groups, making it a highly versatile synthetic handle.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the secondary amine, (S)-pyrrolidine-2-carbonitrile.[4] This unmasks the pyrrolidine nitrogen for subsequent reactions such as alkylation, acylation, or coupling.

Part 3: Applications in Drug Discovery

The primary application of this compound is as a chiral intermediate in the synthesis of high-value pharmaceutical targets.[1] Its rigid, stereodefined structure is ideal for creating ligands that fit into the specific three-dimensional pockets of enzymes and receptors.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This compound is a key reagent in designing inhibitors for DPP-4, an enzyme whose inhibition is a validated therapeutic approach for type 2 diabetes.[2][4] The cyanopyrrolidine moiety often serves as a warhead that forms a reversible covalent bond with a serine residue in the enzyme's active site, leading to potent and selective inhibition.

-

Prolyl Oligopeptidase (POP) Inhibitors: this compound is used to synthesize potent inhibitors of prolyl oligopeptidase, an enzyme implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][6] The pyrrolidine ring mimics the natural proline substrate, while the cyano group or its derivatives interact with the catalytic site.

-

Chiral Auxiliaries and Catalysts: Beyond direct incorporation into drug candidates, it serves as a precursor for chiral catalysts used in asymmetric synthesis, enabling the efficient production of other enantiomerically pure compounds.[1][4]

Part 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Oxime Dehydration (Representative)

This protocol is adapted from general procedures for the copper-catalyzed dehydration of aldoximes.[10]

-

Oxime Formation: Dissolve N-Boc-(S)-prolinal (1 equiv.) in ethanol. Add hydroxylamine hydrochloride (1.2 equiv.) and pyridine (1.5 equiv.). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-(S)-prolinal oxime.

-

Dehydration: To a solution of the crude oxime in a suitable solvent (e.g., acetonitrile), add a catalytic amount of copper(II) acetate (Cu(OAc)₂, ~5 mol%).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

Purification: After cooling, filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Purity and Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a framework for analytical validation.[11]

-

Sample Preparation: Prepare a standard solution of this compound at approximately 1 mg/mL in the mobile phase.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H or similar).

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

-

Analysis: Inject the sample. The enantiomeric purity is determined by comparing the peak area of the (S)-enantiomer to that of the (R)-enantiomer (if present). Chemical purity is assessed by the percentage area of the main peak relative to all other peaks. A self-validating run includes a racemic standard to confirm peak identity and resolution.

Part 5: Safety and Handling

Proper handling is essential due to the compound's potential hazards. Users must consult the full Safety Data Sheet (SDS) before use.[12]

-

Hazard Identification: The compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][15]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[5][6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[12] Dispose of waste in accordance with local, state, and federal regulations.[12][13]

Caption: Figure 4: A standard workflow for the safe handling of the reagent.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

ResearchGate. Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). Available at: [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Available at: [Link]

-

PubChem. N-Boc-pyrrolidine. Available at: [Link]

-

Protheragen. (R)-1-Boc-2-cyanopyrrolidine. Available at: [Link]

-

Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available at: [Link]

-

PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. Available at: [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

SpectraBase. 1-Boc-pyrrolidine. Available at: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 228244-04-0 [smolecule.com]

- 5. 228244-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. (S)-(-)-1-Boc-2-cyanopyrrolidine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

(S)-1-Boc-2-cyanopyrrolidine molecular weight

An In-Depth Technical Guide to (S)-1-Boc-2-cyanopyrrolidine: A Key Chiral Intermediate in Drug Discovery

Abstract

This compound has emerged as a cornerstone chiral building block in the landscape of modern medicinal chemistry and pharmaceutical development. Its structurally rich framework, featuring a stereodefined pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a reactive nitrile, renders it an exceptionally versatile intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, robust synthetic protocols, critical applications in drug discovery—most notably in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors—and rigorous analytical methods for quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.

Part 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a synthetic building block begins with its fundamental molecular and physical characteristics. This compound is a chiral compound whose stereochemical integrity is paramount to its function in asymmetric synthesis.

Key Compound Specifications

The essential identification and physicochemical data for this compound are summarized below. These values represent the standard for high-purity material required for pharmaceutical synthesis.

| Parameter | Value | Source(s) |

| Molecular Weight | 196.25 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1][2][3] |

| CAS Number | 228244-04-0 | [1][2][3] |

| IUPAC Name | tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | [1][4] |

| Appearance | White to orange or green powder/lump | [2][3] |

| Melting Point | 33-36 °C | [2][3] |

| Optical Rotation | [α]²⁰/D ≈ -105.5° (c=1 in chloroform) | [2][5] |

| Solubility | Slightly soluble in water | [2] |

Structural Rationale: The Trifecta of Functionality

The utility of this compound stems from three key structural features:

-

The Pyrrolidine Scaffold : The five-membered saturated nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry, found in over 20 FDA-approved drugs.[6][7] Its non-planar, sp³-rich structure provides three-dimensional diversity, which is crucial for optimizing interactions with biological targets and improving pharmacokinetic properties compared to flat, aromatic systems.[6][8]

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves a critical role. It deactivates the secondary amine, preventing its participation in undesired side reactions. The Boc group is exceptionally stable under a wide range of reaction conditions but can be removed cleanly and efficiently under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), allowing for subsequent functionalization of the nitrogen atom at the desired stage of a synthetic sequence.[9][10]

-

The (S)-Chiral Cyano Group : The nitrile functional group at the C2 position is not merely a placeholder; it is a versatile chemical handle. Its stereospecific placement in the (S)-configuration is fundamental to the synthesis of enantiomerically pure drugs. The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to form other functional groups, making it a key precursor for moieties that interact with enzyme active sites.[3][5]

Part 2: Synthesis and Mechanistic Insights

The reliable and scalable synthesis of enantiomerically pure this compound is critical for its application in pharmaceutical manufacturing. Several routes have been developed, with one of the most efficient being the dehydration of the corresponding N-acyl prolinal oxime.

Synthetic Workflow: From Proline to a Key Intermediate

A common and effective strategy begins with the natural amino acid L-proline, which provides the chiral backbone. The synthesis involves Boc protection, reduction of the carboxylic acid to an aldehyde, formation of an oxime, and subsequent dehydration to the nitrile.

Caption: Synthetic workflow from L-proline to the target compound.

Experimental Protocol: Copper(II)-Catalyzed Dehydration of (S)-1-Boc-prolinal oxime

This protocol describes a robust method for the final dehydration step, a critical transformation that establishes the nitrile functionality. The choice of a copper catalyst is based on its efficiency and relatively mild reaction conditions.[11]

Materials:

-

(S)-1-Boc-prolinal oxime

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add (S)-1-Boc-prolinal oxime (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Catalyst Addition : Add copper(II) acetate monohydrate (0.05 - 0.10 eq) to the solution.

-

Heating : Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours.

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy for the copper-catalyzed dehydration. Acetonitrile is an ideal solvent due to its high boiling point and ability to dissolve both the starting material and the catalyst.

-

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Self-Validation: The bicarbonate wash neutralizes any residual acidic species, while the brine wash removes bulk water, improving the efficiency of the final drying step.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by column chromatography on silica gel if necessary, though this reaction often yields a product of high purity.

Part 3: Applications in Pharmaceutical Drug Development

This compound is not an end product but a high-value starting material for APIs. Its primary application lies in the synthesis of gliptins, a class of oral anti-hyperglycemic agents.

Central Role in the Synthesis of Vildagliptin

Vildagliptin is a potent and selective inhibitor of the DPP-4 enzyme, used for the treatment of type 2 diabetes. The synthesis of Vildagliptin critically relies on this compound to introduce the required chiral cyanopyrrolidine moiety.

The core reaction involves the deprotection of the Boc group followed by N-alkylation with a chloroacetyl-substituted adamantyl amine derivative.

Caption: Simplified workflow for Vildagliptin synthesis.

This synthetic route highlights the importance of the Boc protecting group strategy. Its removal unmasks the reactive secondary amine at precisely the right moment for coupling, ensuring a high-yield and clean transformation into the final API.[5]

Part 4: Analytical Quality Control

For any intermediate used in pharmaceutical manufacturing, rigorous analytical characterization is non-negotiable. It ensures identity, purity, and, critically for this molecule, enantiomeric integrity.

Comprehensive Analytical Workflow

A multi-technique approach is required to fully characterize this compound.

Caption: A comprehensive workflow for analytical quality control.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

Verifying the enantiomeric excess (e.e.) is the most critical quality control test to ensure the final drug product's stereochemical purity and biological selectivity.

Instrumentation & Conditions:

-

System : HPLC or UPLC system with a UV detector.

-

Column : A chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm) or equivalent.

-

Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection : UV at 210-220 nm.

-

Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a sample of a racemic (R/S) mixture of 1-Boc-2-cyanopyrrolidine to determine the retention times of both enantiomers.

-

Inject the this compound test sample.

-

Integrate the peak areas for both the (S) and any detected (R) enantiomer.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Trustworthiness Check : A successful method will show baseline separation of the two enantiomer peaks in the racemic standard, with the test sample showing a major peak at the retention time for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer. A typical specification for pharmaceutical use is e.e. ≥ 99%.

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality and ensure the safety of laboratory personnel.

| Aspect | Guideline | Source(s) |

| Hazards | Causes skin and eye irritation. May cause respiratory irritation. | [12][13] |

| Pictograms | GHS07 (Exclamation Mark) | |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. | [12][13] |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C. Keep in a dark place under an inert atmosphere, as the compound is sensitive to moisture and light. | [2][5][14] |

Conclusion

This compound is a premier example of a well-designed chiral intermediate that has had a significant impact on pharmaceutical synthesis. Its unique combination of a privileged scaffold, a robust protecting group, and a versatile functional handle provides an efficient and reliable pathway to complex APIs. The detailed protocols and analytical methods outlined in this guide serve as a comprehensive resource for scientists and researchers, ensuring that this critical building block can be synthesized, analyzed, and applied with the highest degree of confidence and scientific rigor.

References

-

TCI EUROPE N.V. . (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine SDS. [Link]

-

ResearchGate . Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). [Link]

-

Chemdad Co., Ltd. . This compound. [Link]

-

Organic Syntheses . α-Arylation of N-Boc Pyrrolidine. [Link]

-

Pharmaffiliates . (S)-(-)-1-Boc-2-cyanopyrrolidine. [Link]

-

Molecules (Journal) . Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Current Medicinal Chemistry (Journal) via ResearchGate . Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

Sources

- 1. (S)-(-)-1-Boc-2-cyanopyrrolidine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. 228244-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

A Guide to the Structural Elucidation of (S)-1-Boc-2-cyanopyrrolidine: An Integrated Spectroscopic Approach

Abstract

(S)-1-Boc-2-cyanopyrrolidine is a chiral building block of paramount importance in modern medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, notably dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][2] The precise stereochemistry and structural integrity of this molecule are critical for its intended biological activity and for ensuring the desired pharmacological profile of the final drug product.[3][4] This technical guide presents an integrated, multi-technique workflow for the unambiguous structure elucidation and quality verification of this compound. Moving beyond a simple listing of methods, we explore the causal logic behind the experimental sequence, demonstrating how data from each analytical technique synergistically validates the others, forming a robust, self-verifying system for researchers and drug development professionals.

Foundational Characterization: Confirming Identity and Purity

Before delving into detailed structural mapping, the initial step is to confirm the compound's fundamental properties: its molecular weight, formula, and purity. This foundational analysis ensures that the material under investigation is indeed the target compound and is suitable for further characterization and use.

Physicochemical Properties

A summary of the key physicochemical properties for this compound provides a baseline for identification.

| Property | Value | Reference |

| CAS Number | 228244-04-0 | [1][5][6] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1][5] |

| Molecular Weight | 196.25 g/mol | [1][5] |

| Appearance | White to yellow crystalline powder or lump | [1][7] |

| Melting Point | 33-36 °C | [1][6][7] |

| Optical Rotation | [α]²⁰/D = -105.5° (c=1, Chloroform) | [1][6][7] |

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.[8] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺.

-

Expected Result: For a molecular weight of 196.25, the primary ion observed in positive ion mode ESI-MS should be the [M+H]⁺ adduct at a mass-to-charge ratio (m/z) of approximately 197.26. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm).[9]

-

Fragmentation Analysis: The N-Boc protecting group is characteristically labile in the gas phase.[10] Collision-induced dissociation (CID) or MS/MS experiments would likely show a prominent fragment ion at m/z 141.07, corresponding to the loss of isobutylene (56 Da), and another at m/z 97.08, from the loss of the entire Boc group (100 Da). The observation of these fragments provides strong evidence for the presence of the Boc-pyrrolidine core.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

-

Data Acquisition: Acquire spectra in positive ion mode over a scan range of m/z 50-500.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 197.26) for isolation and subject it to CID with a suitable collision energy (e.g., 10-30 eV) to generate a fragment ion spectrum.

Mapping the Molecular Architecture: Functional Groups and Connectivity

With the molecular formula confirmed, the next phase involves elucidating the specific arrangement of atoms and functional groups using spectroscopic techniques that probe the molecule's vibrational and magnetic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[11] For this compound, three characteristic absorptions are expected.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |

| Nitrile | C≡N stretch | ~2240 cm⁻¹ | The triple bond of the nitrile group gives a sharp, distinct absorption in this region.[12] |

| Carbamate Carbonyl | C=O stretch | ~1690 cm⁻¹ | The carbonyl of the Boc protecting group is a strong absorber. Its position reflects the electronic effect of the adjacent nitrogen and oxygen atoms.[13] |

| Aliphatic C-H | C-H stretch | 2850-3000 cm⁻¹ | These absorptions confirm the presence of the sp³-hybridized carbons of the pyrrolidine ring and Boc group. |

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum recorded with no sample present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[14] A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Caption: Integrated NMR workflow for structure elucidation.

The ¹H NMR spectrum is expected to show distinct signals for the Boc group and the seven protons on the pyrrolidine ring. Due to the chiral center at C2, the methylene protons on the ring (C3, C4, C5) are diastereotopic and will appear as complex multiplets.

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H2 | ~4.7 - 4.8 | Triplet (t) | 1H | Alpha to electron-withdrawing cyano group and nitrogen. |

| H5, H5' | ~3.5 - 3.7 | Multiplet (m) | 2H | Alpha to the carbamate nitrogen. |

| H3, H3', H4, H4' | ~1.9 - 2.3 | Multiplet (m) | 4H | Aliphatic protons of the pyrrolidine ring. |

| Boc-CH₃ | ~1.5 | Singlet (s) | 9H | Characteristic signal for the nine equivalent methyl protons of the tert-butyl group. |

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each carbon in the molecule.

| Carbon(s) | Predicted Shift (δ, ppm) | Assignment Rationale |

| Boc C=O | ~153-154 | Carbamate carbonyl carbon. |

| Nitrile C≡N | ~118-120 | Quaternary carbon of the nitrile functional group. |

| Boc C(CH₃)₃ | ~81-82 | Quaternary carbon of the tert-butyl group. |

| C5 | ~46-47 | Carbon adjacent to the nitrogen. |

| C2 | ~45-46 | Chiral carbon bearing the cyano group. |

| C3 | ~30-31 | Pyrrolidine ring methylene carbon. |

| Boc C(CH₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group. |

| C4 | ~23-24 | Pyrrolidine ring methylene carbon. |

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming for high resolution.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans may be required due to the lower natural abundance of ¹³C.

-

2D Acquisition: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity and confirm assignments.

Stereochemical Confirmation: Verifying Enantiopurity

The "(S)" designation is a critical component of the molecule's identity, as different enantiomers can have drastically different biological activities.[4] Therefore, confirming the absolute stereochemistry and enantiomeric purity is a non-negotiable step.

Optical Rotation (Polarimetry)

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. It serves as a rapid, primary confirmation of the compound's enantiomeric identity.

-

Self-Validation: The experimentally measured value must match the literature value in both sign (-) and magnitude.[1][6]

-

Expected Result: A specific rotation of approximately -105.5° should be observed under the conditions specified (c=1 in Chloroform). A significantly different value or a positive sign would indicate either an impure sample or the incorrect enantiomer.

-

Sample Preparation: Accurately prepare a 1.0 g/100 mL (c=1) solution of the compound in chloroform.

-

Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm).

-

Measurement: Zero the instrument with the pure solvent. Measure the angle of rotation for the sample solution in a cell of known path length (e.g., 1 dm).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

While polarimetry confirms the identity of the bulk sample, chiral HPLC is the gold standard for quantifying enantiomeric excess (e.e.). This technique separates the (S) and (R) enantiomers, allowing for the detection of even small amounts of the undesired enantiomer.[8]

-

Methodology: The sample is passed through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

-

Data Interpretation: A pure sample of this compound should show a single major peak corresponding to the (S)-enantiomer. The enantiomeric excess is calculated as: e.e. (%) = [([S] - [R]) / ([S] + [R])] × 100. For pharmaceutical applications, an e.e. of >99% is typically required.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not a linear process but a web of interconnected, self-validating data points.

Caption: Data synthesis for final structure confirmation.

Mass spectrometry confirms the molecular weight. FTIR validates the presence of the critical nitrile and Boc-carbonyl functional groups. 1D and 2D NMR spectroscopy piece together the exact carbon-hydrogen framework, and finally, chiral analysis confirms the absolute stereochemistry. Each result must be consistent with the proposed structure and with the data from the other techniques. This integrated approach provides the highest degree of confidence, ensuring that the material meets the stringent quality standards required for pharmaceutical research and development.

References

-

SpecAU. (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine. [Link]

-

PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (Diagram) Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). [Link]

-

J&K Scientific. This compound. [Link]

-

Chemdad. This compound. [Link]

-

Pei, Z., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3520-35. [Link]

-

ResearchGate. TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Combination of 1H and 13C NMR Spectroscopy.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-95. [Link]

-

Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. PMC. [Link]

-

Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

Amarendar, S. (2026). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. Mass spectrometry of carbonyl compounds. [Link]

-

Wang, Y., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 12, 3664. [Link]

-

Sotorríos, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9646–9653. [Link]

-

Oleastro, M., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Molecules, 25(24), 5920. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-(-)-1-Boc-2-cyanopyrrolidine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 228244-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. mdpi.com [mdpi.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

The Strategic Synthesis of Chiral 2-Cyanopyrrolidines: An In-Depth Technical Guide

Introduction: The Significance of the 2-Cyanopyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, frequently appearing in the structures of numerous natural products and FDA-approved pharmaceuticals.[1][2] Within this privileged class of heterocycles, chiral 2-cyanopyrrolidines have emerged as particularly valuable synthetic intermediates. The cyano group serves as a versatile functional handle, readily convertible into a variety of moieties, including primary amines, amides, and carboxylic acids, thus providing a gateway to diverse libraries of bioactive compounds. This guide offers an in-depth exploration of the key stereoselective strategies for the synthesis of chiral 2-cyanopyrrolidines, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, providing not just protocols, but a rationale for the experimental choices that govern success.

I. Chiral Pool Approaches: Leveraging Nature's Starting Materials

The use of readily available, enantiopure starting materials from the "chiral pool" remains a robust and often scalable strategy for asymmetric synthesis. L-proline and its derivatives are the most common and logical precursors for chiral 2-cyanopyrrolidines, given their inherent stereochemistry at the C2 position.

A. Synthesis from L-Proline via Dehydration of an Amide

A straightforward and industrially relevant method involves the conversion of L-proline into its corresponding amide, followed by dehydration to yield the desired 2-cyanopyrrolidine. This multi-step sequence offers a reliable route with good overall yields.[3]

Reaction Pathway:

Caption: Synthesis of 2-cyanopyrrolidine from L-proline.

Mechanistic Insight: The key to this sequence is the final dehydration step. Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) activate the primary amide, facilitating the elimination of water to form the nitrile. The choice of the nitrogen protecting group is crucial to prevent side reactions and can influence the reaction conditions required for the dehydration.

Experimental Protocol: Synthesis of (2S)-N-tert-butoxycarbonyl-2-cyanopyrrolidine

-

Amide Formation: To a solution of N-Boc-L-proline (1 equiv.) in anhydrous THF at 0 °C, isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.) are added. The mixture is stirred for 30 minutes, after which aqueous ammonia (excess) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The product, N-Boc-L-prolinamide, is extracted with ethyl acetate.

-

Dehydration: The crude N-Boc-L-prolinamide is dissolved in anhydrous dichloromethane. To this solution, cooled to 0 °C, trifluoroacetic anhydride (1.5 equiv.) and triethylamine (2.0 equiv.) are added dropwise. The reaction is stirred at 0 °C for 1 hour. The mixture is then quenched with saturated aqueous sodium bicarbonate and the product is extracted with dichloromethane. The organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (2S)-N-tert-butoxycarbonyl-2-cyanopyrrolidine.

B. Diastereoselective Cyanation of N-Acyliminium Ions

A more convergent approach starting from proline derivatives involves the generation of a cyclic N-acyliminium ion, which is then trapped by a cyanide nucleophile. The stereochemical outcome of the cyanation is directed by the existing chirality of the proline backbone, leading to a diastereoselective synthesis.

Reaction Pathway:

Caption: Diastereoselective cyanation via an N-acyliminium ion.

Mechanistic Insight: N-acyliminium ions can be generated in situ from various precursors, such as α-alkoxy or α-hydroxy lactams (lactamols). Lewis acids like BF₃·OEt₂ can promote the formation of the electrophilic iminium ion. The cyanide source, typically trimethylsilyl cyanide (TMSCN), then attacks the iminium carbon. The facial selectivity of this attack is influenced by the steric hindrance imposed by the substituents on the pyrrolidine ring, leading to the preferential formation of one diastereomer.

II. Asymmetric Catalysis: The Modern Approach

Asymmetric catalysis offers a more elegant and atom-economical approach to chiral molecules, obviating the need for chiral auxiliaries or stoichiometric chiral reagents. Recent advances have led to powerful catalytic methods for the synthesis of chiral 2-cyanopyrrolidines.

A. Catalytic Asymmetric Strecker Reaction of Cyclic Imines

The Strecker reaction, a classic method for synthesizing α-amino acids, can be adapted for the asymmetric synthesis of 2-cyanopyrrolidines from cyclic imine precursors like Δ¹-pyrroline.[4][5] The key to enantioselectivity is the use of a chiral catalyst that can deliver the cyanide nucleophile to one face of the protonated imine.

Reaction Pathway:

Caption: Catalytic cycle for the asymmetric Strecker reaction.

Mechanistic Insight: Chiral thiourea-based organocatalysts have proven effective in this transformation.[6] The thiourea moiety can activate the imine through hydrogen bonding, while a basic site on the catalyst can deprotonate HCN, generating a chiral cyanide ion pair. This dual activation brings the reactants into a chiral environment, directing the nucleophilic attack to one face of the imine and inducing enantioselectivity.

Experimental Protocol: Thiourea-Catalyzed Asymmetric Strecker Reaction

-

In a glovebox, to a vial containing the chiral thiourea catalyst (5 mol%) is added toluene.

-

The corresponding imine (e.g., N-Boc-Δ¹-pyrroline, 1 equiv.) is added, followed by the addition of trimethylsilyl cyanide (TMSCN, 1.2 equiv.).

-

The reaction mixture is stirred at the specified temperature (e.g., -20 °C) for 24-48 hours.

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched N-Boc-2-cyanopyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.

B. Enantioselective Hofmann-Löffler-Freytag Reaction

A groundbreaking and highly efficient approach to chiral pyrrolidines has been developed through a copper-catalyzed enantioselective Hofmann-Löffler-Freytag (HLF) reaction.[1][7] This method involves a remote C-H amination via a radical mechanism to form a chiral pyrroline, which can then be stereoselectively converted to the corresponding 2-cyanopyrrolidine.

Reaction Pathway:

Caption: Synthesis of 2-cyanopyrrolidine via enantioselective HLF reaction.

Mechanistic Insight: The reaction is initiated by the generation of an iminyl radical from an acyclic oxime precursor by a chiral copper catalyst. This is followed by a regioselective 1,5-hydrogen atom transfer (1,5-HAT) to form a carbon-centered radical.[2][3] The chiral copper complex then mediates a highly stereoselective C-N bond formation to yield an enantioenriched pyrroline. Subsequent nucleophilic addition of cyanide to the pyrroline affords the desired 2-cyanopyrrolidine with high stereocontrol.

III. Comparative Analysis of Synthetic Strategies

The choice of synthetic route to a chiral 2-cyanopyrrolidine depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required level of stereochemical purity.

| Synthetic Strategy | Starting Material | Key Transformation | Stereocontrol | Advantages | Limitations |

| From L-Proline | L-Proline | Amide Dehydration | Substrate-controlled | Scalable, reliable, uses inexpensive starting material | Multi-step, may require protecting groups |

| N-Acyliminium Ion Cyanation | Proline Derivatives | Diastereoselective Cyanation | Substrate-controlled | Convergent, good diastereoselectivity | May produce diastereomeric mixtures, requires specific precursors |

| Asymmetric Strecker Reaction | Cyclic Imines | Catalytic Asymmetric Cyanation | Catalyst-controlled | High enantioselectivity, atom-economical | Catalyst development can be challenging, cyclic imine synthesis |

| Enantioselective HLF Reaction | Acyclic Oximes | Catalytic C-H Amination | Catalyst-controlled | High enantioselectivity, novel and efficient | Requires specialized catalyst, may have substrate scope limitations |

IV. Conclusion and Future Outlook

The synthesis of chiral 2-cyanopyrrolidines has seen significant advancements, moving from classical chiral pool approaches to highly efficient and elegant catalytic asymmetric methods. The choice of the optimal synthetic route is a strategic decision that must be tailored to the specific needs of the research or development program. While methods starting from L-proline remain workhorses for large-scale synthesis, the advent of powerful catalytic systems like those used in the asymmetric Strecker and Hofmann-Löffler-Freytag reactions provides unprecedented access to a wide range of enantioenriched 2-cyanopyrrolidines. Future developments in this field will likely focus on expanding the substrate scope of these catalytic methods, developing more sustainable and cost-effective catalysts, and applying these strategies to the synthesis of increasingly complex and medicinally relevant molecules.

V. References

-

Laohapaisan, P., Roy, I., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12), 101149. [Link][1][7]

-

Gillaizeau, I., & Vo-Thanh, G. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(15), 4999. [Link][1]

-

Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. [Link]

-

Wikipedia. (2023, December 28). Hofmann–Löffler reaction. In Wikipedia. [Link][2]

-

Zuend, S. J., Coughlin, R. W., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968-970. [Link][5][6]

-

Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Dolgushin, F. M., & Osipov, S. N. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link][8]

-

Alavijeh, M. E., Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(15), 8769-8780. [Link][9]

-

Liu, T., Li, X., & Feng, X. (2011). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry, 9(20), 7044-7047. [Link][4]

-

D'hooghe, M., & De Kimpe, N. (2008). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Symmetry, 1(1), 19-56. [Link][10]

-

Yan, H., Oh, J. S., Lee, J. W., & Song, C. E. (2012). Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. Nature Communications, 3, 1212. [Link]

-

Wang, J., Wang, W., & Li, X. (2009). Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate. Chemistry, 15(43), 11642-11659. [Link][11]

-

Buchler GmbH. (n.d.). Strecker reaction catalyzed by Quinine Derivative. Retrieved from [Link]

-

Belokon', Y. N., Gutnov, A. V., Moskalenko, M. A., Yashkina, L. V., Lesovoy, D. E., Ikonnikov, N. S., ... & North, M. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications, (3), 244-245. [Link]

-

North, M., & Parkins, A. W. (2018). Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium (IV) and Vanadium (V). Catalysts, 8(11), 519. [Link][12]

-

Gröger, H. (2020). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. The Journal of Organic Chemistry, 85(10), 6243-6251. [Link][13]

-

Roughley, S. D., & Jordan, A. M. (2011). The synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

-

Liu, Y., Zhang, X., & Wang, W. (2017). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. Organic Letters, 19(24), 6494-6497. [Link]

-

Wang, W., & Li, X. (2010). Recent Advances in Synthetic Routes to Azacycles. Molecules, 15(8), 5402-5427. [Link][14]

-

Inoue, S., Ooi, T., & Maruoka, K. (1999). Asymmetric cyanohydrin synthesis catalyzed by synthetic dipeptides, 2. Journal of the American Chemical Society, 121(48), 11231-11235. [Link]

-

Reetz, M. T. (2002). 2.12 Selected Diastereoselective Reactions: Additions of Achiral Carbanions to Chiral Aldehydes and Ketones. In Comprehensive Organic Synthesis II (pp. 416-456). Elsevier. [Link]

-

Brunel, J. M., & Holmes, I. P. (2004). Chemically catalyzed asymmetric cyanohydrin syntheses. Angewandte Chemie International Edition, 43(21), 2752-2778. [Link]

-

Onomura, O., Kouchi, Y., & Demizu, Y. (2017). Chiral Silver Complex-Catalyzed Diastereoselective and Enantioselective Michael Addition of 1-Pyrroline-5-carboxylates to α-Enones. The Journal of Organic Chemistry, 82(17), 8927-8932. [Link][15]

-

D'Oca, M. G. M., & de la Pradilla, R. F. (2006). ChemInform Abstract: Diastereoselective Addition of Organometallics to Chiral α-Keto Amides Having trans-2,5-Disubstituted Pyrrolidine. ChemInform, 37(1). [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chiral Silver Complex-Catalyzed Diastereoselective and Enantioselective Michael Addition of 1-Pyrroline-5-carboxylates to α-Enones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Boc Protected Pyrrolidine-2-carbonitrile

Introduction

N-Boc protected pyrrolidine-2-carbonitrile, specifically the (S)-enantiomer (tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate), is a chiral building block of significant importance in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a versatile nitrile group make it a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route, starting from the readily available amino acid L-proline. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed protocols and critical insights to ensure successful and reproducible outcomes in a research and development setting.

Strategic Overview of the Synthesis

The most practical and widely adopted synthetic strategy for N-Boc protected pyrrolidine-2-carbonitrile commences with L-proline. This multi-step synthesis can be conceptually broken down into three core transformations:

-

Protection of the Secondary Amine: The secondary amine of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in subsequent steps and to enhance the solubility of the intermediates in organic solvents.

-

Amide Formation: The carboxylic acid moiety of N-Boc-L-proline is converted into a primary amide, N-Boc-L-prolinamide. This transformation primes the molecule for the final dehydration step.

-

Dehydration to the Nitrile: The primary amide is dehydrated to yield the target N-Boc protected pyrrolidine-2-carbonitrile. This is the most critical and mechanistically interesting step of the synthesis.

This strategic approach is favored due to the commercial availability and relatively low cost of the starting material, L-proline, and the generally high yields and selectivity of each step.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from L-proline to the target molecule.

Caption: Overall synthetic workflow for N-Boc-pyrrolidine-2-carbonitrile.

Part 1: N-Boc Protection of L-Proline

Causality Behind Experimental Choices

The protection of the secondary amine of L-proline with a Boc group is a standard procedure in peptide synthesis and related organic chemistry. The Boc group is chosen for its stability under a wide range of reaction conditions, particularly those that are basic or nucleophilic, yet it can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid). The use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source is preferred due to its ease of handling and the clean byproducts it generates (tert-butanol and CO₂). The reaction is typically carried out in a mixed solvent system, such as THF/water or dioxane/water, with a base like sodium bicarbonate or sodium hydroxide to deprotonate the carboxylic acid and facilitate the reaction.

Detailed Experimental Protocol

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Aqueous citric acid solution

-

Brine

Procedure:

-

To a suspension of L-proline (1.0 equiv.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equiv.). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and deprotonation.[1]

-

Add di-tert-butyl dicarbonate (1.05 equiv.) to the solution and continue stirring at room temperature for 12 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Adjust the pH of the remaining aqueous solution to ~2 using an aqueous citric acid solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.[1]

Part 2: Synthesis of N-Boc-L-prolinamide

Causality Behind Experimental Choices